Chiral Purity: Enantiomeric Integrity for Drug Intermediate Procurement vs. Racemic Mixture
The target compound is offered as the single (1R,2R) enantiomer at >98% chemical purity by multiple suppliers . The racemic analog (CAS 115694-83-2) is also listed at 98% purity but contains a 1:1 mixture of (1R,2R) and (1S,2S) enantiomers . In the synthesis of simeprevir, the downstream Mitsunobu reaction requires the (1R,2R,4R) enantiomer of the cyclopentanol derivative to form the correct diastereomer of the drug substance; use of the racemate would yield a mixture of diastereomers, reducing the yield of the desired product by 50% and necessitating a chiral separation step that is absent from the validated commercial process [1].
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single enantiomer (1R,2R), >98% chemical purity |
| Comparator Or Baseline | Racemic mixture CAS 115694-83-2, 98% purity, 1:1 enantiomer ratio |
| Quantified Difference | Theoretical yield penalty of 50% for desired diastereomer when using racemic feed |
| Conditions | Mitsunobu coupling with quinolinol derivative in simeprevir synthesis (patent WO2016155631) |
Why This Matters
For regulated pharmaceutical manufacturing, a chiral intermediate with a defined enantiomeric excess is mandatory to ensure batch-to-batch consistency and avoid costly additional purification steps that are not part of the validated Drug Master File.
- [1] Janssen Pharmaceuticals, Inc. (2016). Processes and Intermediates for Preparing a Macrocyclic Protease Inhibitor of HCV. Patent MX2017012348A. View Source
